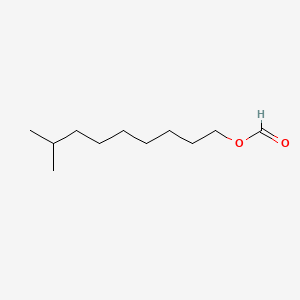
Isodecyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isodecyl formate is an organic compound with the molecular formula C11H22O2. It is an ester formed from isodecyl alcohol and formic acid. This compound is known for its applications in various industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isodecyl formate is typically synthesized through the esterification of isodecyl alcohol with formic acid. The reaction is catalyzed by strong acids such as sulfuric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Isodecyl formate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into isodecyl alcohol and formic acid.
Reduction: It can be reduced to isodecyl alcohol using reducing agents like lithium aluminum hydride.
Oxidation: this compound can be oxidized to formic acid and other oxidation products under strong oxidative conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Major Products Formed:
Hydrolysis: Isodecyl alcohol and formic acid.
Reduction: Isodecyl alcohol.
Oxidation: Formic acid and other oxidation products.
Scientific Research Applications
Isodecyl formate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of isodecyl formate primarily involves its hydrolysis to form isodecyl alcohol and formic acid. This hydrolysis can be catalyzed by enzymes such as esterases in biological systems. The formic acid produced can participate in various metabolic pathways, while isodecyl alcohol can be further metabolized or utilized in cellular processes .
Comparison with Similar Compounds
Isoamyl formate: An ester formed from isoamyl alcohol and formic acid, known for its fruity odor and use in flavoring and fragrances.
Isobutyl formate: Another ester with similar applications in the fragrance industry.
Uniqueness of Isodecyl Formate: this compound stands out due to its longer carbon chain, which imparts different physical properties such as lower volatility and higher boiling point compared to shorter-chain esters like isoamyl formate and isobutyl formate. These properties make it suitable for specific industrial applications where stability and lower volatility are desired .
Properties
CAS No. |
36311-36-1 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
8-methylnonyl formate |
InChI |
InChI=1S/C11H22O2/c1-11(2)8-6-4-3-5-7-9-13-10-12/h10-11H,3-9H2,1-2H3 |
InChI Key |
IAZGXKVGMCDFMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCOC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[15a-[2-[[1-[[4-amino-1-[2-[[1-[[6-amino-1-[[2-[2-[[1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-4a,35,44,62-tetrakis(4-aminobutyl)-26a,98-bis(2-amino-2-oxoethyl)-38-benzyl-56-butan-2-yl-29a,65,71-tris(3-carbamimidamidopropyl)-24,47-bis(2-carboxyethyl)-12a,77,80,86,89-pentakis(carboxymethyl)-7a,53-bis(1-hydroxyethyl)-21-(hydroxymethyl)-92-[(4-hydroxyphenyl)methyl]-68-methyl-41-(2-methylpropyl)-83-(2-methylsulfanylethyl)-2a,5a,8,8a,10a,11,13a,17,20,23,25a,26,28a,31a,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,87,90,93,96,99-heptatriacontaoxo-3,4,17a,18a,21a,22a,29,30-octathia-a,3a,6a,7,9a,10,11a,14a,16,19,22,24a,25,27a,30a,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-heptatriacontazapentacyclo[57.50.10.86,32.49,95.012,16]hentriacontahectan-27-yl]amino]-4-amino-5-oxopentanoic acid](/img/structure/B13830920.png)
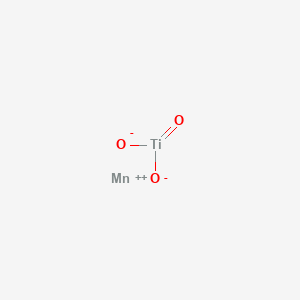

![(E,2S,6R,8S)-N-[(2S)-1-[[(2S)-3-(2-bromo-1H-indol-3-yl)-1-oxo-1-[(3-oxo-2-oxabicyclo[4.3.1]deca-1(9),6(10),7-trien-5-yl)amino]propan-2-yl]-methylamino]-1-oxopropan-2-yl]-8-hydroxy-2,4,6-trimethylnon-4-enamide](/img/structure/B13830944.png)
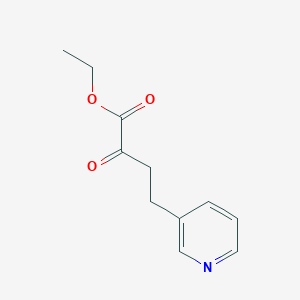


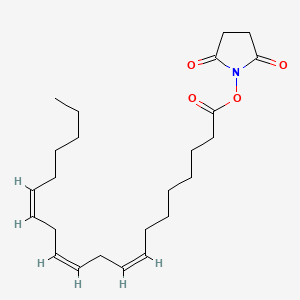
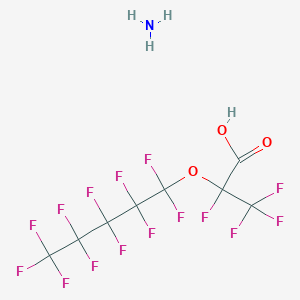
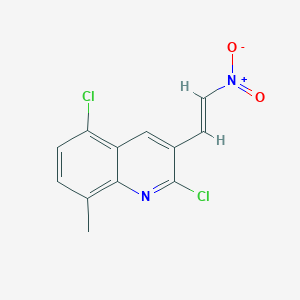
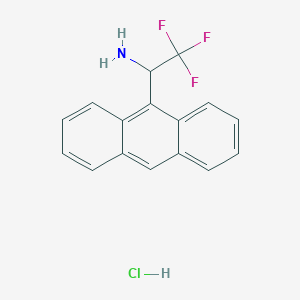
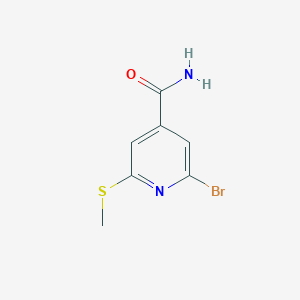
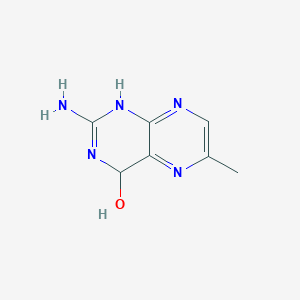
![(6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate](/img/structure/B13830990.png)
